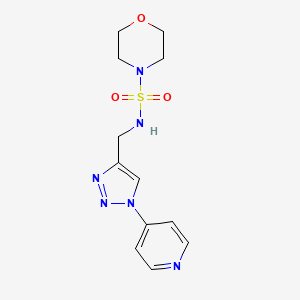

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-sulfonamide

Description

Properties

IUPAC Name |

N-[(1-pyridin-4-yltriazol-4-yl)methyl]morpholine-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O3S/c19-22(20,17-5-7-21-8-6-17)14-9-11-10-18(16-15-11)12-1-3-13-4-2-12/h1-4,10,14H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEMFPRRAZPTGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)NCC2=CN(N=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-sulfonamide typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.

Formation of the Morpholine Sulfonamide Group: This step involves the reaction of morpholine with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the triazole moiety exhibit significant anticancer properties. The incorporation of the pyridine and morpholine groups enhances the biological activity of these compounds. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth effectively. A notable example is the compound's evaluation against various cancer cell lines, where it demonstrated promising cytotoxicity and selectivity towards specific cancer types .

Antimicrobial Properties

The sulfonamide group is known for its broad-spectrum antimicrobial activity. N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-sulfonamide has been studied for its efficacy against bacterial strains, including resistant strains. The mechanism of action typically involves inhibition of bacterial folate synthesis, which is crucial for their growth and reproduction .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. Research has focused on modifying different substituents on the triazole and morpholine rings to enhance potency and reduce toxicity. For example, variations in the pyridine substituents have been linked to increased selectivity towards cancer cells while minimizing effects on normal cells .

Synthetic Routes

The synthesis of this compound typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method, which is a well-established technique for forming triazole compounds. This method allows for high yields and purity, making it suitable for further biological testing .

Characterization Techniques

Characterization of this compound is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm its structure and purity . These techniques provide insights into the molecular interactions that contribute to its biological activity.

Case Studies

Mechanism of Action

The mechanism of action of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues from Quinoline-5-Sulfonamide Series

Compounds such as N-[(1-Allyl-1H-1,2,3-triazol-4-yl)methyl]-8-methoxyquinoline-5-sulfonamide (7a) and N-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-8-methoxyquinoline-5-sulfonamide (7b) share a triazole-sulfonamide scaffold but differ in their aromatic cores (quinoline vs. pyridine) and substituents (Table 1).

Table 1: Key Properties of Quinoline-5-Sulfonamide Derivatives

- Key Differences: The quinoline core in 7a–7c may enhance DNA intercalation compared to the pyridine core in the target compound. The morpholine group in the target compound likely increases water solubility compared to lipophilic benzyl/allyl groups in 7a–7c.

Pyrazolo-Pyrimidine Sulfonamide Derivatives

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (Example 56, ) features a pyrazolo-pyrimidine core instead of triazole.

Table 2: Comparison with Pyrazolo-Pyrimidine Analogues

- Key Insights: The pyrazolo-pyrimidine core in Example 56 may confer kinase inhibitory activity, unlike the target compound’s triazole-based structure.

Triazole Derivatives with Acrylamide Moieties

N-((1-(4-Acetamidophenyl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide (54) and related compounds utilize acrylamide instead of sulfonamide groups.

- Structural Contrasts: Acrylamide groups in 54–55 enable covalent binding to cysteine residues in enzymes, unlike non-covalent sulfonamide interactions. The target compound’s morpholine-sulfonamide group may offer better metabolic stability compared to hydrolytically labile acrylamides.

Biological Activity

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological mechanisms, research findings, and applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a morpholine ring linked to a triazole moiety and a pyridine group. The presence of these functional groups is significant for its biological activity, particularly in terms of enzyme inhibition and receptor binding.

Biological Activity Overview

This compound has been studied for various biological activities:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of several bacterial strains.

- Anticancer Properties : It has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which may play a role in its therapeutic effects.

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors. The triazole ring enhances binding through hydrogen bonding and π-π interactions, while the morpholine group contributes to lipophilicity and membrane permeability. This dual interaction is crucial for modulating biological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 | 15.0 | Significant cytotoxicity |

| A549 | 20.5 | Induction of apoptosis |

| HepG2 | 25.0 | Growth inhibition |

These results indicate that the compound effectively inhibits cell proliferation and induces programmed cell death in various cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

The data suggest that this compound exhibits promising antimicrobial activity against clinically relevant pathogens .

Case Study 1: Anticancer Efficacy

In a study conducted on the MCF7 breast cancer cell line, this compound was shown to induce apoptosis through caspase activation. Flow cytometry analysis revealed an increase in annexin V-positive cells from 5% to 30% following treatment with the compound at a concentration of 15 µM over 48 hours .

Case Study 2: Antimicrobial Activity

A study assessing the antimicrobial efficacy against Staphylococcus aureus demonstrated that treatment with this compound resulted in a significant reduction in bacterial colony-forming units (CFUs). The MIC was determined to be 8 µg/mL, indicating strong inhibitory effects on bacterial growth .

Q & A

Q. What are the key synthetic pathways for N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Formation of the pyridinyl-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Step 2 : Functionalization of the triazole with a methylene bridge, followed by sulfonylation with morpholine-4-sulfonyl chloride.

Key reaction conditions include refluxing in ethanol with formaldehyde and morpholine (0.01–0.02 mol ratio) for 10–12 hours . Yield optimization requires strict control of solvent purity, temperature (±2°C), and stoichiometric ratios. Impurities such as unreacted intermediates are minimized via HPLC purification (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., triazole substitution pattern) and sulfonamide linkage. For example, the methylene bridge (-CH-) between triazole and sulfonamide appears as a triplet at δ ~4.2–4.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 393.12) .

- HPLC : Purity ≥95% is achieved using reverse-phase chromatography (mobile phase: 0.1% TFA in water/acetonitrile) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

- Methodological Answer : Common byproducts include:

- Unreacted triazole intermediates : Add excess morpholine-4-sulfonyl chloride (1.2 equiv) and monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7).

- Dimerization products : Use dilute reaction conditions (0.1 M concentration) to reduce intermolecular coupling. Kinetic studies show optimal conversion at 70°C for 8 hours .

- Sulfonamide hydrolysis : Avoid aqueous workup at high pH; instead, isolate via precipitation in cold ether .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives with similar structural motifs?

- Methodological Answer : Discrepancies in biological data (e.g., antimicrobial vs. null activity) arise from:

- Structural variations : Compare substituent effects using SAR studies. For example, replacing pyridinyl with pyrimidinyl alters hydrogen-bonding capacity with bacterial dihydropteroate synthase .

- Assay conditions : Standardize MIC testing (e.g., broth microdilution per CLSI guidelines) to control variables like pH and inoculum size .

- Crystallographic analysis : Resolve binding ambiguities via X-ray co-crystallization with target enzymes .

Q. How does the electronic environment of substituents affect the reactivity of the sulfonamide group?

- Methodological Answer :

- Electron-withdrawing groups (e.g., trifluoromethyl on the triazole) increase sulfonamide acidity (pKa ~3–4), enhancing nucleophilic substitution potential.

- Electron-donating groups (e.g., morpholine) stabilize the sulfonamide via resonance, reducing electrophilicity. Reactivity is quantified using Hammett σ values and DFT calculations .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in sulfonamide alkylation reactions .

Key Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.